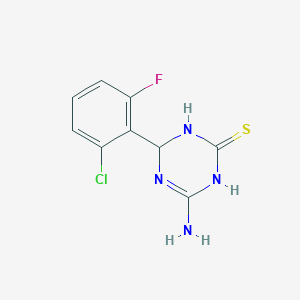

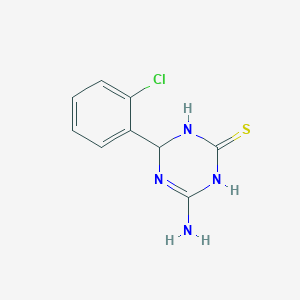

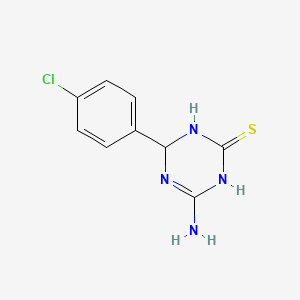

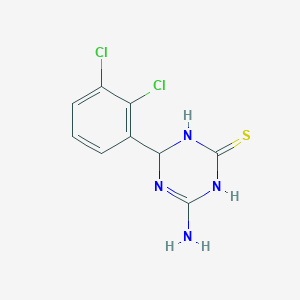

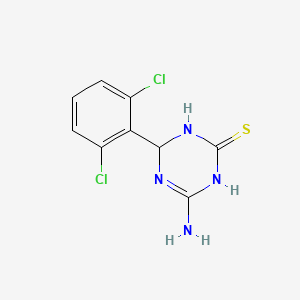

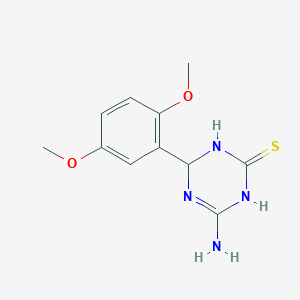

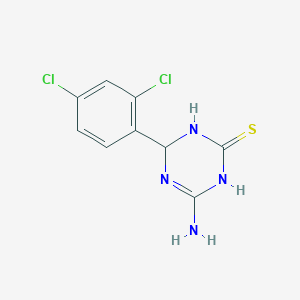

4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves the condensation of cyanuric chloride with aniline . This process is characterized by various spectroscopic techniques and the data obtained is compared with theoretical results achieved using high-level density functional theory (DFT) method .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using density functional theory (DFT) methods . The stability, nature of bonding, and reactivity of these compounds were evaluated at the DFT/B3LYP/6-31 + (d) level of theory . Hyper-conjugative interaction persisting within the molecules, which accounts for the bio-activity of the compound, was evaluated from natural bond orbital (NBO) analysis .Wissenschaftliche Forschungsanwendungen

Antioxidant and Anticancer Agents

This compound is a derivative of pyrimidine, which is a privileged scaffold in medicinal chemistry, possessing several biological activities . It has been used in the synthesis of novel pyrimidine derivatives that have shown potential as antioxidant and anticancer agents . The compounds synthesized were evaluated for their antioxidant (DPPH assay), anti-lipid peroxidation (AAPH), anti-LOX activities and ability to interact with glutathione .

Synthesis of Pyrimidine Derivatives

The compound is used in the synthesis of pyrimidine derivatives via the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . These derivatives have shown potential in various biological activities.

Potential SARS-CoV-2 Agent

The compound has been used in the synthesis of a potential SARS-CoV-2 agent . A detailed structural and molecular docking study was conducted on two SARS-COV-2 proteins: 3TNT and 6LU7 . The molecular docking result revealed that the investigated compound exhibited binding affinity of −9.3 and −8.8 for protein 3TNT and 6LU7 respectively .

Pharmacological Studies

The compound has been used in pharmacological studies to evaluate the Adsorption, Distribution, Metabolism, Excretion and Toxicity (ADMET) properties of the experimentally synthesized compound .

Cytotoxic Activities

The compound has been used in the synthesis of compounds that showed superior cytotoxic activities against MCF-7 and HCT-116 .

Zukünftige Richtungen

The future directions for the study of this compound could involve further investigation into its potential biological activities, such as its potential as a SARS-CoV-2 agent . Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.

Wirkmechanismus

Target of Action

Similar compounds such as pyrazolines and their derivatives have been reported to have a wide range of biological and pharmacological activities . These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Mode of Action

Similar compounds have been reported to inhibit cdk2/cyclin a2, which is an appealing target for cancer treatment . They also have been reported to affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

Similar compounds have been reported to interfere with p38mapk and vegfr-2 signaling pathways . They also have been reported to increase the production of reactive oxygen species (ROS) under cellular damage .

Pharmacokinetics

Similar compounds have been reported to exhibit binding affinity for protein 3tnt and 6lu7 .

Result of Action

Similar compounds have been reported to show superior cytotoxic activities against mcf-7 and hct-116 .

Action Environment

Similar compounds have been reported to affect the swimming performance, lipid peroxidation (mda), and acetylcholinesterase (ache) activity in the brain of rainbow trout .

Eigenschaften

IUPAC Name |

4-amino-2-(2,4-dichlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4S/c10-4-1-2-5(6(11)3-4)7-13-8(12)15-9(16)14-7/h1-3,7H,(H4,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITTXUAYYNTUMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2NC(=S)NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

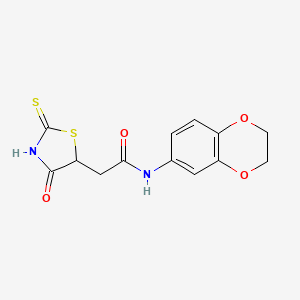

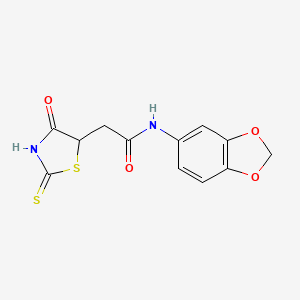

![N-[4-(aminosulfonyl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3083973.png)

![3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B3083981.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3083985.png)

![2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3084002.png)